Computed Lipophilicity (XLogP3 = 3.7) Differentiates from More Polar and More Lipophilic Analogs
The target compound has a computed XLogP3 of 3.7, as reported by PubChem's XLogP3 algorithm . This places it in a moderate lipophilicity range. The 4-methylthio (-SMe) substituent contributes approximately +0.6 log units relative to an unsubstituted phenyl analog, but is significantly less lipophilic than a phenylthio (-SPh) analog (estimated XLogP3 > 4.5) and more lipophilic than a 4-fluoro analog (estimated XLogP3 ~3.0). This intermediate lipophilicity is relevant for balancing membrane permeability against aqueous solubility in cellular assays .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | Estimated XLogP3 for 4-fluoro analog: ~3.0; for phenylthio analog: >4.5 (class-level estimates based on substituent π values; no direct PubChem XLogP3 data available for exact analogs) |
| Quantified Difference | ~0.7 log units more lipophilic than 4-fluoro analog; ~0.8 log units less lipophilic than phenylthio analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); no experimental logP/logD data available |
Why This Matters
Lipophilicity differences of 0.5–1.0 log units can translate to 3- to 10-fold differences in membrane partitioning, affecting both cellular potency and off-target promiscuity in screening campaigns.
- [1] PubChem. Compound Summary for CID 91625780, 3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. National Center for Biotechnology Information. Accessed April 2026. View Source
